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Abstract
M2698, also known as MSC2363318A, is a potent, orally bioavailable, and ATP-competitive

small molecule inhibitor that dually targets p70S6 ribosomal kinase (p70S6K) and Akt isoforms

1 and 3.[1][2] Developed as a therapeutic agent for cancers with dysregulated PI3K/Akt/mTOR

(PAM) pathway signaling, M2698 offers a unique mechanism of action by simultaneously

blocking a key downstream effector of mTORC1 (p70S6K) and counteracting the

compensatory feedback activation of Akt, a common resistance mechanism to mTORC1

inhibitors.[1][3] Notably, M2698 has demonstrated the ability to cross the blood-brain barrier,

suggesting its potential utility in treating central nervous system (CNS) malignancies.[1][3] This

guide provides an in-depth overview of the on-target and off-target effects of M2698, supported

by quantitative data, detailed experimental methodologies, and visual representations of its

mechanism and experimental workflows.

Core Targets and Mechanism of Action
M2698 is designed to inhibit the PAM signaling pathway, which is frequently hyperactivated in

various human cancers and plays a crucial role in cell growth, proliferation, and survival.[1][3]

[4] The dual inhibition of p70S6K and Akt allows for a more comprehensive blockade of this

critical pathway.

Primary Targets

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b608790?utm_src=pdf-interest
https://www.benchchem.com/product/b608790?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4859885/
https://www.medchemexpress.com/literature/m2698-is-an-orally-active-atp-competitive-selective-dual-p70s6k-and-akt-inhibitor.html
https://www.benchchem.com/product/b608790?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4859885/
https://www.researchgate.net/publication/353981918_Phase_1_study_of_M2698_a_p70S6KAKT_dual_inhibitor_in_patients_with_advanced_cancer
https://www.benchchem.com/product/b608790?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4859885/
https://www.researchgate.net/publication/353981918_Phase_1_study_of_M2698_a_p70S6KAKT_dual_inhibitor_in_patients_with_advanced_cancer
https://www.benchchem.com/product/b608790?utm_src=pdf-body
https://www.benchchem.com/product/b608790?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4859885/
https://www.researchgate.net/publication/353981918_Phase_1_study_of_M2698_a_p70S6KAKT_dual_inhibitor_in_patients_with_advanced_cancer
https://pubmed.ncbi.nlm.nih.gov/34407844/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608790?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The primary molecular targets of M2698 are p70S6K and the Akt1 and Akt3 kinase isoforms.

Mechanism of Action
M2698 acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of its target

kinases and preventing the phosphorylation of their downstream substrates. By inhibiting

p70S6K, M2698 blocks the phosphorylation of the S6 ribosomal protein, a key step in protein

synthesis and cell growth.[1] Simultaneously, the inhibition of Akt1 and Akt3 prevents the

phosphorylation of numerous downstream targets, including GSK3β, which is involved in cell

proliferation and survival.[1] This dual-action mechanism is intended to overcome the feedback

loop that often leads to Akt activation when only mTORC1 is inhibited.[1]

Quantitative Analysis of On-Target Activity
The potency of M2698 against its primary targets and in cellular assays has been determined

through various in vitro and in vivo studies.
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Target/Assay IC50 (nM) Notes

Biochemical Assays

p70S6K 1

Potent inhibition of the kinase

activity in a radiometric protein

kinase assay.[1][5]

Akt1 1

Demonstrates strong inhibitory

activity against the Akt1

isoform.[1][5]

Akt3 1
Shows equally potent inhibition

of the Akt3 isoform.[1][5]

Cellular Assays

pS6 (S240/244) 11

Inhibition of p70S6K-mediated

phosphorylation of S6 in MDA-

MB-468 human breast cancer

cells.[1]

pGSK3β (S9) 17

Inhibition of Akt-mediated

phosphorylation of GSK3β in

MDA-MB-468 cells.[1][5]

In Vivo Assay

Unbound pS6 Inhibition 15

Estimated unbound in vivo

IC50 for the inhibition of S6

phosphorylation.[1]

Off-Target Effects and Selectivity Profile
The selectivity of a kinase inhibitor is a critical factor in its therapeutic index. M2698 has been

profiled against a large panel of kinases to determine its selectivity.

Kinase Selectivity Panel
M2698 was tested against a panel of 264 human kinases. The results indicated a relatively

high degree of selectivity, with only six kinases showing an IC50 within a 10-fold range of the
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IC50 for p70S6K.[1][5]

Off-Target Kinase IC50 (nM) Notes

MSK1 Not Publicly Disclosed

Identified as one of the six

most significant off-targets.[1]

[5] Specific IC50 value is not

available in the reviewed

literature.

MSK2 Not Publicly Disclosed

Identified as one of the six

most significant off-targets.[1]

[5] Specific IC50 value is not

available in the reviewed

literature.

PKG1a Not Publicly Disclosed

Identified as one of the six

most significant off-targets.[1]

[5] Specific IC50 value is not

available in the reviewed

literature.

PKG1b Not Publicly Disclosed

Identified as one of the six

most significant off-targets.[1]

[5] Specific IC50 value is not

available in the reviewed

literature.

PKA Not Publicly Disclosed

Identified as one of the six

most significant off-targets.[1]

[5] Specific IC50 value is not

available in the reviewed

literature.

PrKX Not Publicly Disclosed

Identified as one of the six

most significant off-targets.[1]

[5] Specific IC50 value is not

available in the reviewed

literature.
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Clinical Off-Target Effects (Adverse Events)
In a Phase I clinical trial (NCT01971515), M2698 was generally well-tolerated. The most

common treatment-emergent adverse events observed in patients receiving M2698 as a

monotherapy or in combination with other agents included gastrointestinal issues, abnormal

dreams, and fatigue.[3] These clinical observations can be considered as a broader

manifestation of the compound's off-target effects in a physiological context.

Experimental Protocols
The following sections detail the methodologies used in the preclinical characterization of

M2698.

Radiometric Protein Kinase Assay
This assay was utilized to determine the IC50 values of M2698 against its target kinases.

Principle: This method measures the transfer of a radiolabeled phosphate group from ATP to a

kinase-specific substrate. The amount of incorporated radioactivity is proportional to the kinase

activity.

Protocol:

Reaction Setup: Prepare a reaction mixture containing the kinase of interest (e.g., p70S6K,

Akt1, or Akt3), a suitable substrate, and a buffer solution in a microcentrifuge tube.

Inhibitor Addition: Add M2698 at varying concentrations to the reaction tubes. A DMSO

control is run in parallel.

Reaction Initiation: Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-

³²P]ATP.

Incubation: Incubate the reactions at 30°C for a defined period (e.g., 30 minutes) to allow for

substrate phosphorylation.

Reaction Termination and Spotting: Stop the reaction and spot the reaction mixture onto

phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the

unincorporated [γ-³²P]ATP will not.
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Washing: Wash the phosphocellulose paper to remove any unbound radiolabeled ATP.

Quantification: Measure the amount of radioactivity on the phosphocellulose paper using a

scintillation counter.

Data Analysis: Calculate the percentage of kinase inhibition at each M2698 concentration

relative to the DMSO control and determine the IC50 value by fitting the data to a dose-

response curve.

Western Blot Analysis for Cellular Activity
Western blotting was employed to assess the effect of M2698 on the phosphorylation of

downstream substrates in cellular contexts.

Principle: This technique allows for the detection and quantification of specific proteins in a

complex mixture, such as a cell lysate, by using antibodies that recognize the target protein.

Protocol:

Cell Treatment and Lysis: Treat cancer cell lines (e.g., MDA-MB-468) with various

concentrations of M2698 for a specified duration (e.g., 2 hours). Lyse the cells to extract total

protein.

Protein Quantification: Determine the protein concentration of each lysate using a protein

assay (e.g., BCA assay).

SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-

polyacrylamide gel electrophoresis (SDS-PAGE).

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF

membrane.

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in

TBST) to prevent non-specific antibody binding.

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the

phosphorylated and total forms of the target proteins (e.g., p-S6, total S6, p-GSK3β, total

GSK3β).
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Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish

peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

Detection: Add a chemiluminescent substrate to the membrane and detect the emitted light

using an imaging system.

Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and

total proteins, thereby assessing the inhibitory effect of M2698.
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Click to download full resolution via product page

Caption: Simplified signaling pathway showing M2698's dual inhibition of p70S6K and Akt.

Experimental Workflow for Kinase Inhibition Assay
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Caption: Workflow for the radiometric protein kinase assay to determine M2698 IC50 values.
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Caption: Step-by-step workflow for Western blot analysis of M2698's cellular effects.

Conclusion
M2698 is a potent dual inhibitor of p70S6K and Akt with a well-defined mechanism of action

within the PAM pathway. Its ability to overcome the Akt-mediated resistance feedback loop and

its capacity to penetrate the blood-brain barrier make it a promising candidate for the treatment

of various cancers, including those with CNS involvement. The selectivity profile of M2698 is

favorable, though further investigation into the specific contributions of its off-target activities to

its overall efficacy and toxicity profile is warranted. The experimental protocols outlined in this

guide provide a foundation for the continued preclinical and clinical investigation of this

compound.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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